molecular formula C17H24BrN3OS B2654410 5-(4-Bromo-phenoxymethyl)-4-octyl-4H-[1,2,4]triazole-3-thiol CAS No. 748776-61-6

5-(4-Bromo-phenoxymethyl)-4-octyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B2654410
CAS No.: 748776-61-6
M. Wt: 398.36
InChI Key: IWMADDLLTQHYKL-UHFFFAOYSA-N
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Description

5-(4-Bromo-phenoxymethyl)-4-octyl-4H-[1,2,4]triazole-3-thiol is a chemical compound belonging to the class of 1,2,4-triazoles This compound is characterized by the presence of a bromo-phenoxymethyl group and an octyl chain attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-phenoxymethyl)-4-octyl-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate hydrazinecarbothioamides. The general method includes the reaction of carboxylic acid hydrazides with aryl isothiocyanates to form 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides. These intermediates undergo cyclization to yield the desired triazole-thiol compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-phenoxymethyl)-4-octyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The bromo group can be reduced to a phenyl group.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Disulfides.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Bromo-phenoxymethyl)-4-octyl-4H-[1,2,4]triazole-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Bromo-phenoxymethyl)-4-octyl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromo-phenoxymethyl)-4-(4-ethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol
  • 5-(2-Bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(4-Bromo-phenoxymethyl)-4-octyl-4H-[1,2,4]triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the octyl chain enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

3-[(4-bromophenoxy)methyl]-4-octyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrN3OS/c1-2-3-4-5-6-7-12-21-16(19-20-17(21)23)13-22-15-10-8-14(18)9-11-15/h8-11H,2-7,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMADDLLTQHYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=NNC1=S)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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